molecular formula C17H24N4O2S B5220903 4-Methylmorpholine;2-oxo-4-sulfanyl-3-azaspiro[5.5]undec-4-ene-1,5-dicarbonitrile

4-Methylmorpholine;2-oxo-4-sulfanyl-3-azaspiro[5.5]undec-4-ene-1,5-dicarbonitrile

Cat. No.: B5220903
M. Wt: 348.5 g/mol
InChI Key: YTMJYRQMWTZVBG-UHFFFAOYSA-N
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Description

4-Methylmorpholine;2-oxo-4-sulfanyl-3-azaspiro[55]undec-4-ene-1,5-dicarbonitrile is a complex organic compound with a unique spirocyclic structure

Properties

IUPAC Name

4-methylmorpholine;2-oxo-4-sulfanyl-3-azaspiro[5.5]undec-4-ene-1,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS.C5H11NO/c13-6-8-10(16)15-11(17)9(7-14)12(8)4-2-1-3-5-12;1-6-2-4-7-5-3-6/h8,17H,1-5H2,(H,15,16);2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMJYRQMWTZVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1.C1CCC2(CC1)C(C(=O)NC(=C2C#N)S)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylmorpholine;2-oxo-4-sulfanyl-3-azaspiro[5.5]undec-4-ene-1,5-dicarbonitrile involves multiple steps. One common method involves the reaction of cyclohexanone with malononitrile and 2-aminopropene-1,1,3-tricarbonitrile in the presence of potassium hydroxide or sodium ethylate in ethanol. This reaction yields 4-imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, which can further react with primary amines and formaldehyde to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methylmorpholine;2-oxo-4-sulfanyl-3-azaspiro[5.5]undec-4-ene-1,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted spirocyclic compounds.

Scientific Research Applications

4-Methylmorpholine;2-oxo-4-sulfanyl-3-azaspiro[5.5]undec-4-ene-1,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylmorpholine;2-oxo-4-sulfanyl-3-azaspiro[5.5]undec-4-ene-1,5-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
  • 4-Imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile

Uniqueness

4-Methylmorpholine;2-oxo-4-sulfanyl-3-azaspiro[5.5]undec-4-ene-1,5-dicarbonitrile is unique due to its combination of a spirocyclic structure with sulfur and nitrile functionalities. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

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